N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, also known as IM-54, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Herbicidal Applications
Research into derivatives of isoxazole and thiophene compounds has shown potential in the development of herbicides. A study on a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative demonstrated significant herbicidal activity against annual weeds, with good rice selectivity and low mammalian and environmental toxicity, suggesting potential agricultural applications for similar compounds (Hwang et al., 2005).
Radioligand Applications
Another field of research involving similar compounds is their use as radioligands for imaging and diagnostic purposes. WAY-100635, a potent and selective 5-HT1A receptor antagonist, was evaluated as a prospective radioligand for positron emission tomography (PET) in rat brain studies, illustrating the utility of such compounds in neuroimaging and pharmacological investigations (Hume et al., 1994).
Synthetic Methodologies
Research into the synthetic methodologies of isoxazoline and oxalamide derivatives reveals advancements in chemical synthesis that could be applicable to the compound of interest. For example, a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, providing a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, which could inform synthetic strategies for related compounds (Mamedov et al., 2016).
Electrosynthesis and Optoelectronic Properties
Investigations into the electropolymerization of derivatives of 3,4-ethylenedioxythiophene (EDOT) in ionic liquids have demonstrated the potential for creating materials with favorable electroactivity, electrochemical stability, and optoelectronic properties. Such research could be relevant for developing conductive materials or coatings using structurally related compounds (Feng et al., 2015).
properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-3-4-10(21-8)9(19-2)7-14-12(17)13(18)15-11-5-6-20-16-11/h3-6,9H,7H2,1-2H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJZQYUSQTLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=NOC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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